molecular formula C11H20Cl2N4O2Zn B7885145 zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride

zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride

Cat. No.: B7885145
M. Wt: 376.6 g/mol
InChI Key: YNXNNBAAEGSYKP-UHFFFAOYSA-L
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Description

zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[55]undecane-2,8-dione;dichloride is a coordination compound that features a zinc ion coordinated with a bicyclic bis(urea) ligand

Preparation Methods

The synthesis of zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride typically involves the reaction of zinc chloride with the bicyclic bis(urea) ligand, 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione . The reaction is carried out under controlled conditions to ensure the formation of the desired coordination polymer. Industrial production methods may involve scaling up this reaction while maintaining the necessary purity and structural integrity of the compound.

Chemical Reactions Analysis

zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride can undergo various chemical reactions, including coordination reactions with other ligands, substitution reactions, and potential redox reactions. Common reagents used in these reactions include other metal salts, organic ligands, and reducing or oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of coordination chemistry and materials science. It has been studied for its potential use in creating coordination polymers with unique structural and functional properties . Additionally, its ability to form stable complexes with various ligands makes it a valuable tool in the study of metal-ligand interactions and the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride involves the coordination of the zinc ion with the nitrogen and oxygen atoms of the bicyclic bis(urea) ligand. This coordination results in the formation of a stable tetrahedral geometry around the zinc ion, which can interact with other molecules through hydrogen bonding and other intermolecular forces .

Comparison with Similar Compounds

Similar compounds to zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride include other zinc coordination compounds with different ligands, such as zinc acetate, zinc sulfate, and zinc nitrate. These compounds share the common feature of zinc coordination but differ in their ligand structures and resulting properties. The unique bicyclic bis(urea) ligand in this compound provides distinct structural and functional characteristics that set it apart from other zinc coordination compounds .

Properties

IUPAC Name

zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2.2ClH.Zn/c1-9(2)5-11(14-7(16)12-9)6-10(3,4)13-8(17)15-11;;;/h5-6H2,1-4H3,(H2,12,14,16)(H2,13,15,17);2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXNNBAAEGSYKP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(NC(=O)N2)(C)C)NC(=O)N1)C.[Cl-].[Cl-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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